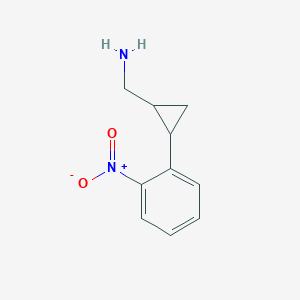
2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid is an organic compound characterized by a pyrazole ring substituted with an ethyl group at the 1-position and a butanoic acid moiety at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid typically involves the condensation of pyrazole derivatives with butanoic acid precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with butanoic acid under acidic conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and activity. The carboxylic acid moiety can participate in ionic interactions, further modulating its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methyl-1h-pyrazol-4-yl)butanoic acid
- 4-(2-Formyl-5-(methoxymethyl)-1H-pyrazol-1-yl)butanoic acid
- 4-(Nitroso(vinyl)amino)butanoic acid
Uniqueness
2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position of the pyrazole ring differentiates it from other similar compounds, potentially leading to unique interactions and activities.
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(1-ethylpyrazol-4-yl)butanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(9(12)13)7-5-10-11(4-2)6-7/h5-6,8H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
KYGYPVIMBVZXHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN(N=C1)CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)



![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)







